

Technical Guide: Synthesis of (2-Hydroxyethyl) Hydrogen Adipate

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Compound of Interest

Compound Name: (2-Hydroxyethyl) hydrogen adipate

CAS No.: 94109-19-0

Cat. No.: B1226960

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Executive Summary

(2-Hydroxyethyl) hydrogen adipate (HEHA) serves as a critical bifunctional intermediate in the synthesis of biodegradable polyesters, prodrug linkers, and cross-linking agents. Its structure—possessing one free carboxylic acid and one primary hydroxyl group—renders it inherently unstable toward self-polymerization (polyesterification) under standard thermal conditions.

This guide addresses the primary synthetic challenge: statistical selectivity. Reacting a diacid (adipic acid) with a diol (ethylene glycol) naturally favors the formation of oligomers or the thermodynamic sink, bis(2-hydroxyethyl) adipate (the diester). To isolate the mono-ester (HEHA), researchers must employ kinetic control or high-dilution strategies.

This document outlines two distinct protocols:

- **Biocatalytic Desymmetrization:** A high-precision enzymatic route using *Candida antarctica* Lipase B (CALB) for maximum selectivity.

- Stoichiometric Chemical Synthesis: A robust, scalable acid-catalyzed method relying on statistical probability and rigorous purification.

Part 1: Mechanistic Principles & The Statistical Challenge

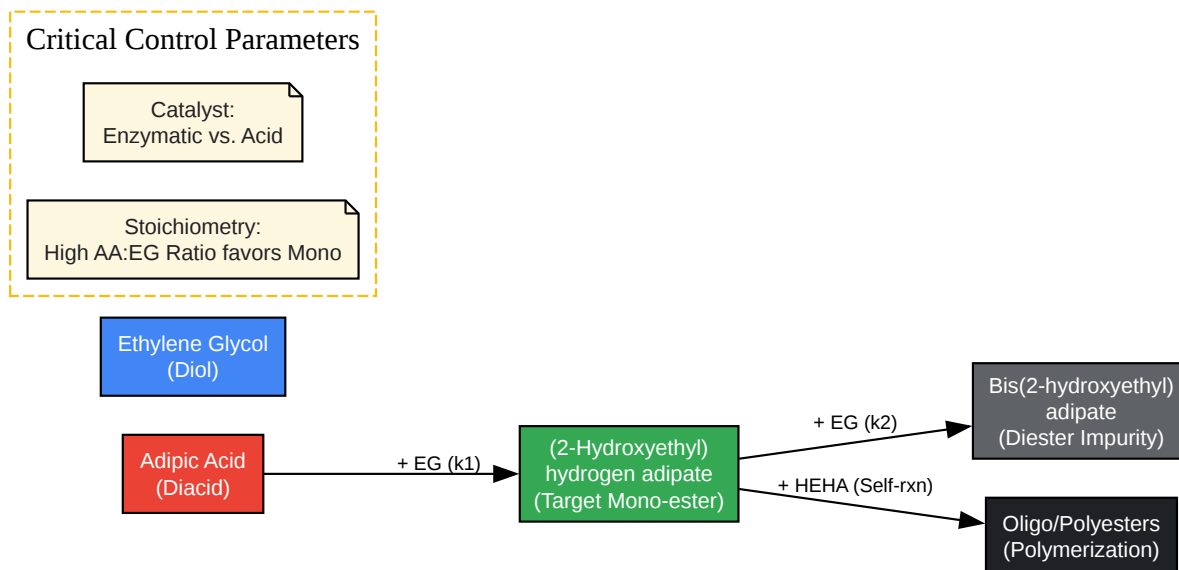
The synthesis of HEHA is a classic example of a competitive consecutive reaction in an system.

The Selectivity Problem

When Adipic Acid (AA) reacts with Ethylene Glycol (EG), three outcomes are possible:

- Mono-esterification (Target): Formation of HEHA.
- Di-esterification (Over-reaction): HEHA reacts with another EG molecule (or AA reacts with two EG) to form Bis(2-hydroxyethyl) adipate.
- Polycondensation: HEHA reacts with itself (head-to-tail) to form oligomers.

According to Flory-Stockmayer theory, an equimolar ratio (1:1) inevitably leads to a broad molecular weight distribution (oligomers). To favor the mono-ester, one reagent must be present in significant excess to statistically minimize the likelihood of the mono-ester encountering a reactive partner that leads to the diester.



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Figure 1: Reaction pathways showing the competitive nature of mono-ester vs. di-ester and polymerization formation.

Part 2: Synthetic Strategies & Protocols

Protocol A: Biocatalytic Synthesis (High Selectivity)

Best for: High purity requirements, lab-scale, heat-sensitive applications. Mechanism: *Candida antarctica* Lipase B (CALB) acts as a selective catalyst. Immobilized CALB (e.g., Novozym 435) prefers the formation of the mono-ester at lower conversions due to steric constraints in the enzyme active site.

Materials

- Adipic Acid (Reagent Grade, >99%)
- Ethylene Glycol (Anhydrous)
- Catalyst: Immobilized *Candida antarctica* Lipase B (Novozym 435 or equivalent)

- Solvent: 1,4-Dioxane or tert-Amyl alcohol (hydrophobic solvents preserve enzyme activity)
- Molecular Sieves (4Å) to scavenge water.

Step-by-Step Methodology

- Preparation: In a flame-dried round-bottom flask, dissolve Adipic Acid (10 mmol, 1.46 g) and Ethylene Glycol (10 mmol, 0.62 g) in 1,4-Dioxane (50 mL). Note: While equimolar ratios are risky chemically, enzymes provide kinetic selectivity.
- Catalyst Addition: Add Novozym 435 (10% w/w relative to total monomers). Add 1.0 g of activated 4Å molecular sieves.
- Incubation: Incubate the mixture at 50°C (strictly controlled) in an orbital shaker (200 rpm).
 - Why 50°C? CALB denatures above 60°C; lower temperatures reduce reaction rate but improve selectivity.
- Monitoring: Monitor by TLC (Eluent: DCM:MeOH 95:5) every 2 hours. Look for the emergence of the mono-ester spot ($R_f \sim 0.3-0.4$) and limit the formation of the diester ($R_f \sim 0.6$).
- Termination: Filter off the immobilized enzyme and molecular sieves to stop the reaction immediately upon optimal conversion.
- Concentration: Remove solvent under reduced pressure (Rotary evaporator, <40°C).

Protocol B: Chemical Synthesis (Stoichiometric Control)

Best for: Scale-up, robust starting material generation. Mechanism: Uses a large excess of Adipic Acid to statistically ensure that any EG molecule reacting encounters an AA molecule rather than an already-formed HEHA molecule.

Materials

- Adipic Acid (AA)[1][2][3][4]
- Ethylene Glycol (EG)[1][2]

- Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.5 mol%)
- Solvent: Toluene (for azeotropic water removal)

Step-by-Step Methodology

- Stoichiometry Setup: Charge a 3-neck flask equipped with a Dean-Stark trap with Adipic Acid (50 mmol, 7.3 g) and Toluene (100 mL).
- Heating: Heat to reflux (110°C) until AA is fully suspended/dissolved.
- Addition: Add Ethylene Glycol (10 mmol, 0.62 g) dropwise over 30 minutes.
 - Critical: The 5:1 AA:EG ratio is essential. The excess acid ensures EG is the limiting reagent, pushing the reaction toward the mono-ester.
- Catalysis: Add p-TsOH (0.05 mmol). Reflux for 3-4 hours, monitoring water collection in the Dean-Stark trap.
- Work-up (Separation of Excess AA):
 - Cool the mixture to 0°C. Adipic Acid is poorly soluble in cold toluene and will precipitate.
 - Filter the white solid (mostly unreacted AA).
 - Concentrate the filtrate. The filtrate contains HEHA, some BHEA, and residual AA.

Part 3: Purification & Characterization

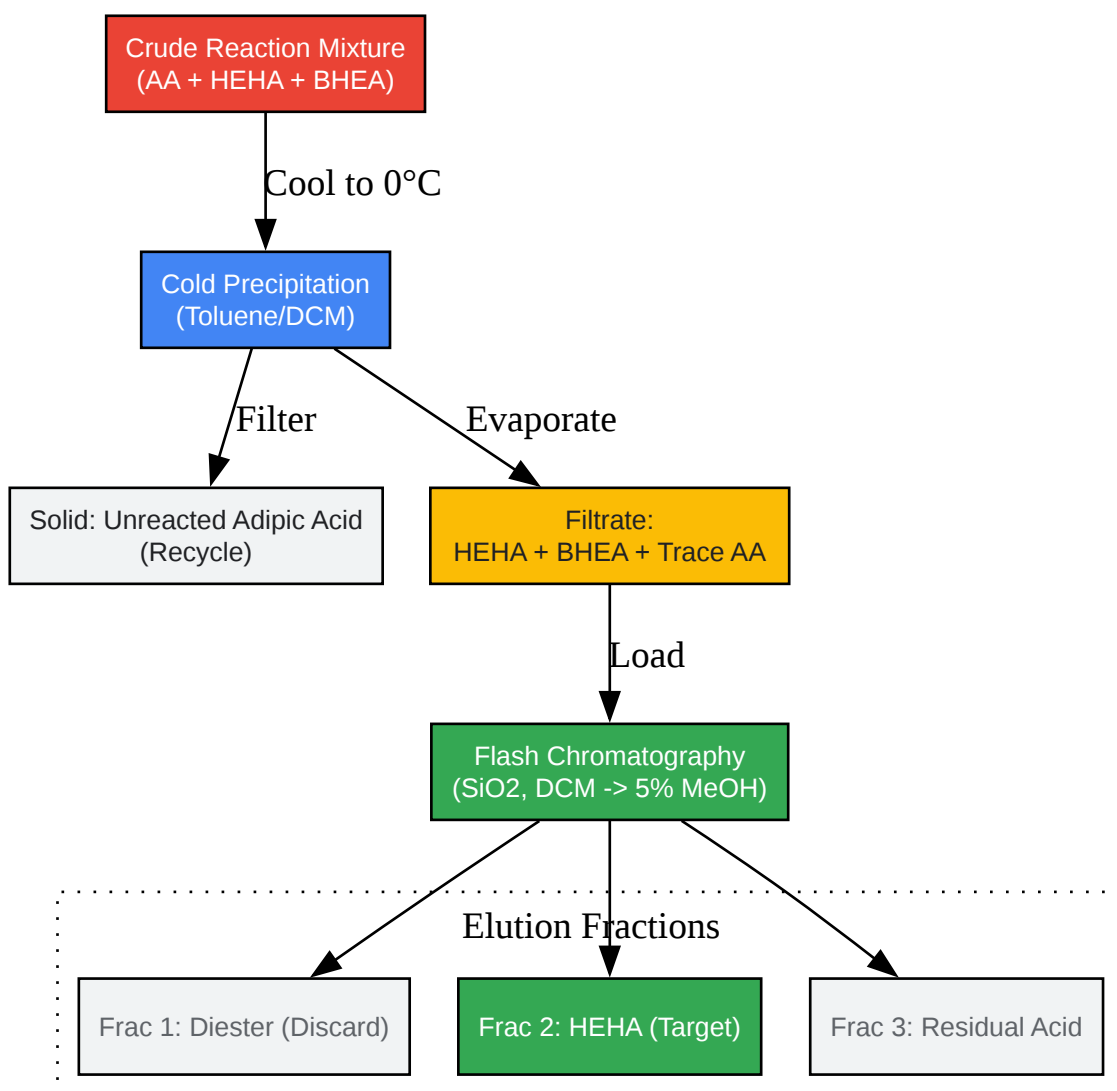
Purification is the most critical step due to the similar polarity of the species.

Purification Workflow (Flash Chromatography)

For both protocols, the crude residue requires fractionation.

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient elution.

- Start: 100% Dichloromethane (DCM).
- Gradient: Increase Methanol from 0% to 5%.
- Elution Order:
 - Bis(2-hydroxyethyl) adipate (Diester): Elutes first (Least polar).
 - **(2-Hydroxyethyl) hydrogen adipate (Target)**: Elutes second.
 - Adipic Acid: Elutes last (Most polar, often streaks).



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Figure 2: Purification workflow emphasizing the removal of excess starting material and diester byproduct.

Characterization Data[1][2][4][5][6][7][8][9]

Parameter	Expected Value / Observation	Interpretation
Physical State	Viscous colorless oil or low-melting solid	Hygroscopic; store under Argon at 4°C.
1H NMR (DMSO-d6)	12.0 (s, 1H, -COOH)	Confirms free acid group (absent in diester).
1H NMR (DMSO-d6)	4.05 (t, 2H, -COO-CH2-)	Ester linkage methylene.
1H NMR (DMSO-d6)	3.55 (t, 2H, -CH2-OH)	Terminal hydroxymethylene.
1H NMR (Symmetry)	Adipate backbone CH2s are inequivalent	The 4 central protons split into two distinct multiplets due to asymmetry, unlike the symmetric AA or BHEA.
Mass Spec (ESI)	[M-H] ⁻ = 189.1	Negative mode ionization of the carboxylic acid.

Part 4: References

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